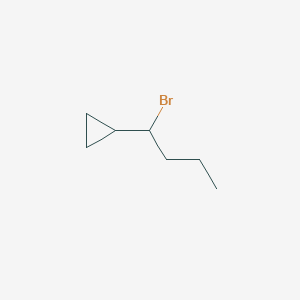

(1-Bromobutyl)cyclopropane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

88106-29-0 |

|---|---|

Molecular Formula |

C7H13Br |

Molecular Weight |

177.08 g/mol |

IUPAC Name |

1-bromobutylcyclopropane |

InChI |

InChI=1S/C7H13Br/c1-2-3-7(8)6-4-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

ZKEMLFWSLSBSDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1CC1)Br |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Bromobutyl Cyclopropane Systems

Ring-Opening Reactions of Bromocyclopropanes

The significant ring strain (~27 kcal/mol) in cyclopropane (B1198618) derivatives makes them susceptible to reactions that lead to the cleavage of the carbocyclic frame. qmul.ac.uk The presence of a bromine atom provides a functional handle that can initiate or direct these ring-opening transformations through various mechanisms.

Acid-Catalyzed Ring Opening

In the presence of acids, bromocyclopropanes can undergo ring-opening reactions. This process is typically initiated by the protonation of the cyclopropane ring, which weakens the C-C bonds and facilitates cleavage to relieve ring strain. The reaction with hydrogen halides, such as HBr, leads to the formation of 1,3-dihalopropanes through the addition of the elements of HX across a C-C bond. firsthope.co.in

Radical-Initiated Ring Opening and Atom Transfer

Bromocyclopropanes are excellent substrates for radical-initiated reactions. The C-Br bond can be homolytically cleaved, for example, through photolysis or by using a radical initiator, to generate a cyclopropyl (B3062369) radical. researchgate.net The photodissociation of gaseous bromocyclopropane (B120050) has been shown to produce cyclopropyl radicals, which can subsequently undergo a rapid, exothermic ring-opening rearrangement to form the more stable allyl radical. researchgate.netresearchgate.net

This ring-opening of the cyclopropylmethyl radical is one of the fastest known radical rearrangements, making systems like (1-Bromobutyl)cyclopropane useful as "radical clocks" to probe the mechanisms and kinetics of other radical reactions. princeton.edu If a competing reaction traps the cyclopropyl radical before it can rearrange, it provides evidence for a very fast radical capture step. Conversely, the detection of ring-opened products confirms the intermediacy of a radical species. princeton.edu

Studies on 1,2-diarylcyclopropanes have shown that photolytically generated bromine atoms can induce a free-radical ring-opening to yield 1,3-dibromo-1,3-diarylpropanes as the major products. core.ac.uk This type of reaction proceeds via a radical chain mechanism, highlighting a key pathway for the transformation of bromocyclopropanes. core.ac.uk

Nucleophilic Ring Opening Reactions

While direct nucleophilic attack causing ring-opening is one possibility, a more common and synthetically versatile pathway for bromocyclopropanes involves a formal nucleophilic substitution. This process often proceeds through a highly reactive cyclopropene (B1174273) intermediate. nih.govacs.orgmdpi.com

The reaction of a bromocyclopropane with a base can induce dehydrobromination to form a transient cyclopropene. mdpi.com This strained alkene is highly susceptible to nucleophilic addition. Subsequent attack by an external nucleophile across the double bond yields a functionalized cyclopropane derivative, achieving a formal nucleophilic substitution of the original bromine atom. nih.govacs.org

This two-step, one-pot sequence has been successfully applied to a wide range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. acs.org A notable feature of this transformation is the ability to control the stereochemical outcome. High diastereoselectivity is often achieved, which can be directed by steric factors, directing groups, or by thermodynamically driven epimerization of the intermediate to favor the more stable trans-product. acs.orgacs.org

Table 1: Examples of Intermolecular Nucleophilic Substitution of Bromocyclopropanes

| Nucleophile Type | Example Nucleophile | Product Type | Selectivity Control | Reference(s) |

|---|---|---|---|---|

| Nitrogen (Azole) | Pyrrole, Indole, Pyrazole | N-Cyclopropyl Heterocycle | Thermodynamic Epimerization | acs.org |

| Oxygen | Alkoxides, Phenoxides | Cyclopropyl Ether | Steric Hindrance, Directing Groups | acs.org |

| Sulfur | Thiolates | Cyclopropyl Thioether | Thermodynamic Epimerization | acs.org |

When the nucleophile is part of the same molecule as the bromocyclopropane moiety, intramolecular reactions can lead to the formation of bicyclic or polycyclic systems. These cyclizations are powerful tools for constructing complex molecular architectures.

One established method involves treating a dibromocyclopropane bearing a tethered ester or amide with an organolithium reagent like methyllithium. This induces a selective bromine-lithium exchange, creating a nucleophilic lithiated cyclopropane that undergoes intramolecular cyclization onto the electrophilic carbonyl group to form bicyclic alcohols. researchgate.net

Another elegant approach utilizes the intramolecular trapping of an in situ-generated cyclopropene. nih.govresearchgate.net In the presence of a base, the bromocyclopropane undergoes elimination to form the cyclopropene, which is then attacked by an appended nucleophile. This has been used to synthesize various fused ring systems, such as 3-azabicyclo[3.1.0]hexan-2-one scaffolds from substrates containing an N-benzyl carboxamide. nih.govku.edu These intramolecular exo-trig cyclizations often proceed with high efficiency and diastereoselectivity, affording cis-fused bicyclic products. researchgate.net

Intermolecular Nucleophilic Attack

Rearrangement Processes in Bromocyclopropyl Systems

Rearrangement reactions are common for cyclopropyl systems, often occurring in concert with or subsequent to ring-opening. The solvolysis of bromocyclopropanes, for instance, involves a cationic ring-opening that is governed by stereoelectronic principles. The torquoselectivity (the direction of bond rotation) of these electrocyclic reactions is predicted by the Woodward-Hoffmann-DePuy rule. researchgate.net This rule posits that for the concerted C-Br bond cleavage and ring-opening, the substituents on the same side of the ring as the leaving group (bromide) rotate outwards in a disrotatory fashion. This provides a predictable stereochemical outcome for the resulting allyl cation. researchgate.net

The isomerization of the cyclopropyl radical to the allyl radical is itself a fundamental rearrangement process. researchgate.net Other classes of molecular rearrangements, such as the Curtius or Hofmann rearrangement, can also be relevant in multi-step synthetic sequences starting from functionalized cyclopropanes. These reactions involve the migration of a carbon atom from a carbonyl group to an adjacent nitrogen atom, and while not a direct rearrangement of the cyclopropane ring itself, they represent a key type of transformation for derivatives prepared from this compound. masterorganicchemistry.com

Cyclopropylcarbinyl-Homoallyl Rearrangements

A hallmark of cyclopropylcarbinyl systems is their propensity to undergo rearrangement to homoallylic structures. This transformation can proceed through either cationic or radical intermediates, leading to a variety of products. rsc.orgucl.ac.uk

The solvolysis of cyclopropylcarbinyl halides, such as this compound, is characterized by remarkably high reaction rates and the formation of rearranged products. aakash.ac.innih.gov When this compound is subjected to solvolysis, the departure of the bromide ion is assisted by the neighboring cyclopropyl group, leading to the formation of a delocalized cyclopropylcarbinyl cation. rsc.orgdalalinstitute.com This non-classical carbocation is not a single structure but rather a hybrid of several resonance forms, including the cyclopropylcarbinyl, cyclobutyl, and homoallyl cations. dalalinstitute.comreddit.com

The attack of a solvent molecule (acting as a nucleophile) can occur at any of the electrophilic carbon centers of this delocalized cation. dalalinstitute.com For instance, treatment of cyclopropylmethyl chloride with dilute ethyl alcohol results in a mixture of cyclopropylmethyl alcohol (48%), cyclobutanol (B46151) (47%), and homoallyl alcohol (5%). dalalinstitute.com This product distribution highlights the facile interconversion between the various cationic intermediates. rsc.orgdalalinstitute.com The exact ratio of these products is influenced by the specific reaction conditions, including the solvent and the nature of the substituents on the cyclopropyl ring. nih.govrsc.org

The stability of the cyclopropylcarbinyl cation, which contributes to the rapid rate of solvolysis, is attributed to the overlap of the bent orbitals of the cyclopropane ring with the vacant p-orbital of the carbocationic center. reddit.com This electronic interaction delocalizes the positive charge, stabilizing the intermediate. rsc.orgreddit.com

| Product | Percentage |

|---|---|

| Cyclopropylmethyl alcohol | 48% |

| Cyclobutanol | 47% |

| Homoallyl alcohol | 5% |

Similar to their cationic counterparts, cyclopropylcarbinyl radicals also undergo rapid ring-opening to form the more stable homoallyl radicals. ucl.ac.uk The rate constant for the rearrangement of the cyclopropylcarbinyl radical to the but-3-enyl radical is on the order of 10⁸ s⁻¹. ucl.ac.uk This rearrangement is a key step in various radical-mediated reactions involving cyclopropyl-containing compounds. researchgate.net

For example, the reaction of alkylidenecyclopropanes with bromine radicals can lead to a sequential radical rearrangement and addition, resulting in the formation of 2-bromo-1,6-dienes. researchgate.net In the context of this compound, the homolytic cleavage of the carbon-bromine bond, for instance by using a radical initiator or photolysis, would generate a cyclopropylcarbinyl radical. This radical would then rapidly rearrange to a homoallylic radical, which can subsequently participate in further reactions, such as hydrogen abstraction or addition to a double bond. ucl.ac.uk The regioselectivity of the ring opening is influenced by the substituents on the cyclopropane ring, with the cleavage generally occurring at the most substituted bond to form the most stable radical intermediate. ucl.ac.uk

Cationic Rearrangements

Ring Expansion Pathways

The rearrangement of the cyclopropylcarbinyl cation can also lead to ring-expanded products, specifically cyclobutane (B1203170) derivatives. reddit.com As mentioned, the solvolysis of cyclopropylcarbinyl halides often yields a significant amount of cyclobutanol alongside the unrearranged and homoallylic alcohols. dalalinstitute.com This occurs through the attack of a nucleophile on the cyclobutyl cation, which is in equilibrium with the cyclopropylcarbinyl and homoallyl cations. reddit.comwikipedia.org

Theoretical studies on the radical-mediated reactions of substituted methylenecyclopropanes, such as 1-(3-bromobutyl)-2-ethyl-3-methylenecyclopropane, have shown that ring expansion to cyclobutane derivatives is a viable pathway. nih.gov The initial radical can attack the double bond, and the subsequent rearrangement can lead to the formation of a cyclobutane ring. nih.gov The specific outcome of these reactions, including the stereochemistry, is dependent on factors such as the substitution pattern and the reaction conditions. nih.gov

Substitution Reactions at the Brominated Carbon

The carbon atom bearing the bromine in this compound is a primary alkyl halide, which influences its reactivity in nucleophilic substitution reactions.

Sₙ1 and Sₙ2 Reactivity in Cyclopropyl Halides

Nucleophilic substitution reactions can proceed through two primary mechanisms: Sₙ1 (unimolecular) and Sₙ2 (bimolecular). aakash.ac.in For primary alkyl halides like this compound, the Sₙ2 mechanism is generally favored due to the low steric hindrance around the reaction center and the instability of the corresponding primary carbocation. libretexts.orgmasterorganicchemistry.com The Sₙ2 reaction involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. dalalinstitute.com

However, the presence of the adjacent cyclopropyl group can significantly accelerate the rate of substitution reactions, even suggesting some Sₙ1 character. aakash.ac.in The participation of the cyclopropyl group in stabilizing the transition state, and potentially forming a cyclopropylcarbinyl cation intermediate, can lead to rates that are much higher than those observed for typical primary alkyl halides. dalalinstitute.com This phenomenon is known as anchimeric assistance or neighboring group participation. researchgate.net The solvolysis of cyclopropylcarbinyl bromide, for example, is significantly faster than that of other related systems. nih.gov

The competition between Sₙ1 and Sₙ2 pathways for this compound will depend on the specific reaction conditions. masterorganicchemistry.com Strong, unhindered nucleophiles and polar aprotic solvents will favor the Sₙ2 mechanism. libretexts.org Conversely, conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile, will increase the likelihood of an Sₙ1-type mechanism with the accompanying cyclopropylcarbinyl rearrangement. aakash.ac.inwikipedia.org

| Factor | Favors Sₙ1 | Favors Sₙ2 |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Solvent | Polar Protic (e.g., water, alcohols) | Polar Aprotic (e.g., acetone, DMSO) |

| Leaving Group | Good (e.g., I⁻ > Br⁻ > Cl⁻) | Good (e.g., I⁻ > Br⁻ > Cl⁻) |

Organometallic Cross-Coupling Reactions

This compound can be a valuable substrate in organometallic cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.net One common approach involves the formation of a Grignard reagent. By reacting this compound with magnesium metal in an ether solvent, the corresponding Grignard reagent, (1-cyclopropylbutyl)magnesium bromide, can be prepared. chemguide.co.uk

This Grignard reagent can then be used in a variety of cross-coupling reactions. ganeshremedies.com For example, it can react with another alkyl halide in the presence of a suitable catalyst (e.g., a copper salt in a Corey-House synthesis) to form a new C-C bond. libretexts.org It can also participate in reactions like the Suzuki or Negishi coupling, although this would typically require transmetalation to an organoboron or organozinc species, respectively. libretexts.org These reactions are often catalyzed by palladium or nickel complexes and are highly versatile for creating complex organic molecules. researchgate.netlibretexts.orgrsc.org

The general scheme for a cross-coupling reaction involves the oxidative addition of the organohalide to a low-valent metal catalyst, followed by transmetalation with the organometallic reagent (like our Grignard reagent), and finally reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Mechanistic Investigations of 1 Bromobutyl Cyclopropane Transformations

Elucidation of Reaction Pathways

The transformation of (1-Bromobutyl)cyclopropane can proceed through several distinct pathways, largely dictated by reaction conditions. These pathways often involve highly reactive and transient intermediates, whose formation and subsequent reactions have been the subject of extensive investigation.

Carbocations: In polar, weakly nucleophilic media, the solvolysis of this compound is dominated by carbocationic intermediates. acs.orgcaltech.edu The departure of the bromide ion is facilitated by the participation of the C2-C3 sigma (σ) bond of the cyclopropane (B1198618) ring, a phenomenon known as anchimeric assistance. uou.ac.in This leads to the formation of a secondary cyclopropylcarbinyl-type cation. This intermediate is not a simple classical carbocation but rather a non-classical, symmetrically stabilized ion where the positive charge is delocalized over several carbon atoms. acs.orglibretexts.org

This initial cyclopropylmethyl cation is highly unstable and undergoes rapid, reversible rearrangements to form more stable structures. periodicchemistry.com These rearrangements, often referred to as Wagner-Meerwein shifts, involve the interconversion between the cyclopropylcarbinyl cation, a cyclobutyl cation, and a homoallylic (pent-4-en-1-yl) cation. acs.orgcaltech.edu This complex equilibrium makes isolating a single product challenging and highlights the dynamic nature of these intermediates. caltech.edu The relief of ring strain is a significant driving force for these rearrangements, particularly the conversion of the three-membered ring to a less-strained four-membered ring or an open-chain structure. libretexts.org The formation of these rearranged carbocations can be followed by the attack of a nucleophile or the loss of a proton to yield a mixture of products. masterorganicchemistry.com

Studies using superacid media (e.g., SbF5-SO2ClF) at low temperatures have allowed for the direct observation of these long-lived carbocations by Nuclear Magnetic Resonance (NMR) spectroscopy, providing crucial evidence for their non-classical, equilibrating structures. acs.orgresearchgate.net

Radicals: Under different conditions, such as those involving single-electron donors or photochemical initiation, the transformation of this compound can proceed via radical intermediates. nih.govrsc.org For instance, reactions involving metals like sodium or in the presence of radical initiators lead to the homolytic cleavage of the carbon-bromine bond, generating a cyclopropylcarbinyl radical. roaldhoffmann.comscispace.com

Similar to its cationic counterpart, the cyclopropylcarbinyl radical is also subject to rapid ring-opening. It rearranges to the more stable homoallylic radical (the 4-pentenyl radical). roaldhoffmann.comrsc.org This rearrangement is extremely fast and serves as a "radical clock," a tool used to determine the rates of other radical reactions. roaldhoffmann.com The formation of ring-opened products is a strong indicator of a radical pathway. nih.govrsc.orgchinesechemsoc.org For example, copper-catalyzed borylation of cyclopropylmethyl bromide yields ring-opened products, suggesting the involvement of a radical mechanism. nih.gov

Kinetic studies on the solvolysis of cyclopropylcarbinyl systems, including derivatives of this compound, reveal unusually high reaction rates compared to analogous open-chain secondary bromides. caltech.eduuou.ac.in The rate of solvolysis for cyclopropylcarbinyl chloride is significantly faster than that of cyclobutyl chloride, which in turn is faster than simple secondary chlorides. caltech.edu This rate enhancement is attributed to the electronic participation of the cyclopropane ring in stabilizing the transition state leading to the carbocation. uou.ac.inacs.org

The specific rates of solvolysis are highly dependent on the solvent's ionizing power and nucleophilicity. researchgate.net By applying tools like the extended Grunwald-Winstein equation, researchers can correlate these rates across various hydroxylic solvents and gain insight into the mechanism. researchgate.net

Spectroscopic Evidence: Spectroscopy, particularly ¹³C NMR, has been indispensable for elucidating the structure of the carbocationic intermediates. acs.orgcaltech.eduresearchgate.net In superacid solutions at very low temperatures (e.g., -135 °C), the rapid equilibration between the various cationic forms can be slowed, allowing for their direct observation. caltech.eduresearchgate.net The NMR spectra of the cyclopropylcarbinyl cation show unique chemical shifts and coupling constants that are consistent with a "bisected" conformation, where the empty p-orbital of the cationic carbon aligns with the plane of the cyclopropane ring, maximizing orbital overlap and delocalization. libretexts.org This provides direct evidence for the non-classical nature of these ions. acs.org

The table below summarizes kinetic data for the solvolysis of related cyclopropylcarbinyl systems, illustrating the significant rate enhancement provided by the cyclopropyl (B3062369) group.

| Substrate | Solvent | Temperature (°C) | Relative Rate (k_rel) | Reference |

|---|---|---|---|---|

| Cyclopropylcarbinyl Chloride | 50% aq. Ethanol | 50 | 40 | caltech.edu |

| Cyclobutyl Chloride | 50% aq. Ethanol | 50 | 1.5 | caltech.edu |

| Isopropyl Chloride | 50% aq. Ethanol | 50 | 1 | caltech.edu |

| Allylcarbinyl Chloride | 50% aq. Ethanol | 50 | ~0 | caltech.edu |

Transformations of this compound can also be initiated by a Single Electron Transfer (SET) from a potent reducing agent (e.g., an electrochemically generated radical anion or a metal) to the C-Br bond. rsc.orgacs.orgresearchgate.net This process is distinct from the polar, heterolytic pathways that form carbocations.

In a typical SET mechanism, the alkyl halide accepts an electron to form a transient radical anion, which immediately fragments into an alkyl radical and a bromide ion. rsc.orgresearchgate.net In the case of this compound, this generates the cyclopropylcarbinyl radical. As discussed previously, this radical rapidly undergoes ring-opening to the butenyl radical. rsc.org The final products then arise from subsequent reactions of these radicals, such as coupling or further reduction. rsc.orgrsc.org

Studies on the reaction between the anthracene (B1667546) radical anion and cyclopropylmethyl bromide have shown a competition between a direct Sₙ2 pathway and an ET pathway. rsc.org The product distribution (ring-closed vs. ring-opened) provides a direct way to quantify the contribution of each mechanism. rsc.org It was found that the ET pathway is generally favored, though the Sₙ2 pathway gains importance at lower temperatures. rsc.org

Kinetic and Spectroscopic Studies

Influence of Substituent Effects on Reactivity and Selectivity

The introduction of substituents on either the cyclopropane ring or the butyl chain of this compound can significantly alter the course and rate of its transformations. caltech.edulibretexts.orgacs.org These effects provide further mechanistic insight by probing the electronic and steric demands of the transition states.

In carbocationic reactions, electron-donating groups (EDGs) on the cyclopropane ring (e.g., at the C3 or C4 positions) stabilize the developing positive charge in the transition state of solvolysis. uou.ac.in This stabilization accelerates the rate of the reaction. uou.ac.inacs.org Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation and retard the reaction rate. nih.govlibretexts.org The magnitude of these effects, often analyzed using Hammett-type correlations, confirms the significant electronic communication between the cyclopropane ring and the reaction center. acs.org

Substituents also influence the selectivity of the rearrangement products. For example, a methyl group on the cyclopropyl ring can direct the ring-opening process, affecting the ratio of cyclobutyl to homoallylic products. caltech.edu Similarly, substituents on the carbinyl carbon (the carbon bearing the bromine) also have a profound effect. A tertiary cyclopropylcarbinyl cation is more stable than a secondary one and shows different rearrangement behavior. acs.org

The table below illustrates the impact of methyl substituents on the rate of solvolysis, demonstrating the stabilizing effect of alkyl groups on the carbocation intermediate.

| Substrate | Relative Solvolysis Rate | Reference |

|---|---|---|

| Cyclopropylcarbinyl p-Nitrobenzoate | 1 | caltech.edu |

| 1-Methylcyclopropylcarbinyl p-Nitrobenzoate | 2,450 | caltech.edu |

These substituent effects are crucial for understanding the delicate balance between different reaction pathways and for harnessing these reactive intermediates in synthetic organic chemistry. caltech.eduuou.ac.in

Stereochemical Implications in 1 Bromobutyl Cyclopropane Chemistry

Diastereoselectivity in Cyclopropanation and Halocyclization

The synthesis of substituted cyclopropanes, including those with a (1-Bromobutyl) group, often involves the addition of a carbene or carbenoid to an alkene. The relative stereochemistry of the newly formed cyclopropane (B1198618) ring is governed by the stereochemistry of the starting alkene and the nature of the cyclopropanating agent, a phenomenon known as diastereoselectivity.

Cyclopropanation reactions can be designed to favor specific diastereomers. For instance, a one-pot, three-component reaction for synthesizing substituted cyclopropanes in an aqueous medium has been shown to be diastereoselective. rsc.org Similarly, an electrochemical method coupling carbon pronucleophiles and unactivated alkenes proceeds with high diastereoselectivity. nih.govnih.gov The choice of catalyst and reagents plays a crucial role; metal-catalyzed cyclopropanations often exhibit high levels of diastereocontrol. wikipedia.org For example, hydroxyl-directed cyclopropanation using a Simmons-Smith-type reagent on a chiral allylic alcohol can achieve complete diastereocontrol, forming the cyclopropane syn to the hydroxyl group. unl.pt This control is attributed to the minimization of allylic 1,3-strain in the transition state. unl.pt The stereochemistry of the alkene is typically retained during the reaction, meaning a cis-alkene yields a cis-disubstituted cyclopropane, and a trans-alkene produces the trans product. libretexts.org

The diastereoselectivity can also be influenced by the substituents on the reacting partners. In certain electrochemical cyclopropanations, while many substrates yield products with high diastereoselectivity, using an ester instead of a nitrile on the pronucleophile can lead to diminished selectivity. nih.gov

An alternative pathway involving cyclopropanes is halocyclization. An efficient method for the halocyclization of cyclopropanes has been developed where the ring undergoes a 1,3-addition reaction. nih.gov This reaction can be induced by various electrophilic halogenating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov For cyclopropane derivatives that already possess a stereocenter, this process can exhibit excellent induced diastereoselectivity, allowing for the controlled formation of a specific diastereomer of the resulting halogenated cyclic product. nih.gov

| Method | Reactants | Key Features | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| On-Water Synthesis | 4-bromomethyl-2H-chromen-2-one, aromatic aldehydes, activated nitriles | One-pot, three-component reaction at room temperature. | High diastereoselectivity. | rsc.org |

| Electrochemical Synthesis | Unactivated alkenes, methylene (B1212753) pronucleophiles (e.g., malononitrile) | Proceeds via alkenyl thianthrenium intermediates. | High diastereoselectivity (e.g., >20:1 dr for many substrates). | nih.govnih.gov |

| Hydroxyl-Directed Simmons-Smith | Chiral allylic alcohols, diiodomethane (B129776), diethylzinc (B1219324) | Coordination of the zinc reagent to the hydroxyl group directs the methylene delivery. | Complete diastereocontrol, forms cyclopropane syn to the hydroxyl group. | unl.pt |

| Metal-Free On-Water Annulation | Diazo compounds, electron-deficient alkenes | Uses water as the solvent, avoiding metal catalysts. | Diastereodivergent synthesis is possible through substrate engineering. | rsc.org |

Enantioselective Transformations

Enantioselective transformations allow for the synthesis of specific enantiomers of chiral molecules, which is of paramount importance in fields like medicinal chemistry. For a molecule like (1-Bromobutyl)cyclopropane, which contains at least two stereocenters, controlling the absolute configuration is a significant synthetic challenge.

Recent advances have enabled the enantioselective transformation of racemic cyclopropyl (B3062369) electrophiles into enantioenriched products. A notable example is the copper-catalyzed enantioconvergent radical C–C cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This method uses a copper(II) salt with a chiral N,N,N-ligand to achieve excellent yields and high enantioselectivity for a broad range of substrates, including those with alkyl substituents on the cyclopropane ring. dicp.ac.cn Such a strategy could theoretically be applied to resolve a racemic mixture of this compound diastereomers via coupling at the carbon-bromine bond.

Photocatalysis offers another avenue for enantioselective reactions. An asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones has been developed, enabling the enantiocontrolled construction of densely substituted cyclopentanes. nih.gov While this reaction requires an aryl ketone moiety, it demonstrates that chiral Lewis acids can work in tandem with photoredox catalysts to control the stereochemistry of reactions involving cyclopropane rings. nih.gov

Furthermore, formal nucleophilic substitution reactions on bromocyclopropanes can proceed with a high degree of enantioselectivity. By starting with an enantiomerically pure bromocyclopropane (B120050), it is possible to synthesize enantioenriched cyclopropyl azoles, ethers, and amines. mdpi.com The reaction proceeds through a dehydrohalogenation to a cyclopropene (B1174273) intermediate, followed by nucleophilic addition. The stereochemical outcome can be controlled, for example, by using primary alcohols as nucleophiles, which results in diastereoselectivity greater than 25:1. mdpi.com

| Transformation | Substrate Type | Catalyst/Reagent System | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Enantioconvergent Radical Cross-Coupling | Racemic cyclopropyl halides | Cu(II) salts with chiral N,N,N-ligands | Enantioenriched alkynyl cyclopropanes | Provides access to challenging enantioenriched cyclopropane building blocks from racemic precursors. | dicp.ac.cn |

| Asymmetric [3+2] Photocycloaddition | Aryl cyclopropyl ketones | Chiral Lewis acid and a transition metal photoredox catalyst | Enantioenriched cyclopentanes | Demonstrates stereocontrol in photocycloadditions involving cyclopropanes. | nih.gov |

| Formal Nucleophilic Substitution | Enantiomerically pure bromocyclopropanes | Base-assisted dehydrohalogenation followed by nucleophilic addition (e.g., alkoxides) | Enantiopure cyclopropyl ethers and azoles | Methodology provides access to enantiopure cyclopropyl derivatives with high diastereoselectivity. | mdpi.com |

| Enantioselective Carbene Transfer | Alkenes and a redox-active diazocompound | Chiral ruthenium complex | Functionalized cyclopropanes | A unified approach delivering high enantioselectivities independent of the functional groups transferred. | nih.gov |

Stereospecificity of Ring-Opening and Rearrangement Pathways

The stereochemistry of the this compound starting material can dictate the stereochemical outcome of subsequent reactions, a property known as stereospecificity. This is particularly evident in ring-opening and rearrangement reactions, where the concerted nature of the mechanism translates the stereochemistry of the reactant to the product.

One such transformation is the dyotropic rearrangement, a process where two sigma bonds migrate simultaneously. A rare type I dyotropic rearrangement has been reported for the regio- and stereospecific ring contraction of bromocycloheptenes to form cyclopropane derivatives. acs.org DFT calculations suggest the reaction proceeds through a nonclassical carbocation-anion pair, which is crucial for the low activation barrier and observed enantiospecificity. acs.org This highlights how the initial stereochemistry is preserved throughout the rearrangement.

Ring-opening reactions of donor-acceptor cyclopropanes can also be highly stereospecific. For example, the ring-opening 1,3-chlorosulfenation of an enantioenriched phenyl-substituted cyclopropane dicarboxylate with p-nitrophenylsulfenyl chloride proceeds with almost complete stereospecificity, yielding a product with high enantiomeric excess. nih.gov This demonstrates that the stereocenter of the cyclopropane directs the approach of the electrophile and the subsequent ring-opening pathway.

Radical-mediated rearrangements also exhibit stereospecific behavior. The bromine radical-mediated cyclopropylcarbinyl-homoallyl rearrangement of alkylidenecyclopropanes is a key example. researchgate.netacs.org A bromine radical adds to the alkylidenecyclopropane to generate a cyclopropylmethyl radical, which rapidly rearranges to a more stable homoallyl radical. acs.org The stereochemistry of the substituents on the cyclopropane ring can influence the conformation of the radical intermediate and thus the stereochemical outcome of the final product.

The synthesis of borylated (aminomethyl)cyclopropanes from 1,1-diborylalkanes and α-bromo aziridines has been shown to be highly diastereoselective. scholaris.ca Computational studies and mechanistic proposals have rationalized a unique relationship between the stereochemistry of the starting aziridine (B145994) and the diastereoselectivity of the reaction, further underscoring the importance of stereospecific pathways in the chemistry of small, strained rings. scholaris.ca

Advanced Synthetic Applications of Cyclopropyl Halide Building Blocks

Utilization in the Construction of Complex Molecular Architectures

Cyclopropyl (B3062369) halides are key reagents for introducing the cyclopropane (B1198618) motif into larger, more complex molecular structures. While direct nucleophilic substitution (S_N1 or S_N2) on cyclopropyl halides can be slower compared to their open-chain counterparts, advanced methodologies have been developed to overcome these challenges and enable the synthesis of highly functionalized products. libretexts.org The reactivity of these compounds is often compared to that of alkenyl halides, reflecting the significant π-character of the cyclopropane ring bonds. libretexts.org

A sophisticated strategy for creating densely substituted chiral cyclopropanes involves a formal nucleophilic substitution of bromocyclopropanes. mdpi.com This method proceeds through a base-assisted dehydrohalogenation to generate a highly reactive cyclopropene (B1174273) intermediate in situ. The subsequent diastereoselective addition of a nucleophile across the cyclopropene double bond allows for the construction of cyclopropanes with multiple, well-defined stereocenters. This approach is particularly powerful as it can provide access to enantiomerically enriched cyclopropyl ethers and amines, which are valuable scaffolds in medicinal chemistry. mdpi.com The reaction of enantiomerically pure bromocyclopropane (B120050) amides with various alcohols, for instance, yields the corresponding complex cyclopropyl ethers with high diastereoselectivity. mdpi.com

| Starting Bromocyclopropane | Nucleophile (Alcohol) | Product (Cyclopropyl Ether) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| (1R,2R,3S)-2-bromo-N,N-diethyl-3-phenylcyclopropane-1-carboxamide | Methanol | (1R,2S,3S)-N,N-diethyl-2-methoxy-3-phenylcyclopropane-1-carboxamide | >25:1 |

| (1R,2R,3S)-2-bromo-N,N-diethyl-3-phenylcyclopropane-1-carboxamide | Ethanol | (1R,2S,3S)-N,N-diethyl-2-ethoxy-3-phenylcyclopropane-1-carboxamide | >25:1 |

| (1R,2R,3S)-2-bromo-N,N-diethyl-3-phenylcyclopropane-1-carboxamide | Propan-1-ol | (1R,2S,3S)-N,N-diethyl-2-propoxy-3-phenylcyclopropane-1-carboxamide | >25:1 |

Beyond substitution, cyclopropyl halides can undergo ring-opening reactions, often triggered by radical or electrophilic pathways, to yield linear structures that can be used in further synthetic elaborations. pharmaguideline.comcore.ac.uk For example, photolytically generated bromine atoms react with 1,2-diarylcyclopropanes to afford 1,3-dibromo-1,3-diarylpropanes as the major product. core.ac.uk

Integration into Cascade and Multicomponent Reactions

Cascade reactions, also known as domino or tandem reactions, are processes involving at least two consecutive reactions where the subsequent step depends on the functionality formed in the previous one, all occurring in a single pot. organic-chemistry.org Multicomponent reactions (MCRs) are similar one-pot procedures where three or more reactants combine to form a complex product that incorporates atoms from most or all of the starting materials. organic-chemistry.orgmdpi.com Cyclopropyl halides and their derivatives are valuable components in these highly efficient synthetic strategies.

A notable application is the use of alkyl halides in Michael-initiated ring closure (MIRC) reactions, which represent a type of cascade process for synthesizing cyclopropanes. acs.org An exemplary cascade reaction involves the synthesis of highly functionalized spirocyclopropyl oxindoles, a privileged scaffold in medicinal chemistry. acs.org In this process, a 3-bromooxindole acts as the halide-containing precursor. The reaction is catalyzed by the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) and proceeds via a Michael addition/alkylation cascade with an α,β-unsaturated acyl phosphonate. The sequence begins with the base-catalyzed Michael addition of the 3-bromooxindole to the unsaturated phosphonate. This is followed by an intramolecular S_N2 reaction (alkylation), where the generated enolate attacks the carbon bearing the bromine atom, closing the three-membered ring and forming the spirocyclic system with high diastereoselectivity. acs.org This method provides rapid access to architecturally diverse spirocyclopropyl oxindoles, which are analogues of potent anti-HIV-1 agents. acs.org

| Reactant 1 (Bromo-oxindole) | Reactant 2 (Unsaturated Acyl Phosphonate) | Catalyst/Base | Product (Spirocyclopropyl Oxindole) |

|---|---|---|---|

| 3-Bromooxindole | Diethyl (E)-(2-oxo-4-phenylbut-3-en-2-yl)phosphonate | DABCO / NaHCO3 | Spiro[cyclopropane-1,3'-indoline]-2'-one derivative |

| 5-Fluoro-3-bromooxindole | Diethyl (E)-(2-oxo-4-phenylbut-3-en-2-yl)phosphonate | DABCO / NaHCO3 | 5'-Fluoro-spiro[cyclopropane-1,3'-indoline]-2'-one derivative |

| 3-Bromo-5-methyloxindole | Diethyl (E)-(2-oxo-4-phenylbut-3-en-2-yl)phosphonate | DABCO / NaHCO3 | 5'-Methyl-spiro[cyclopropane-1,3'-indoline]-2'-one derivative |

Emerging Research Directions in 1 Bromobutyl Cyclopropane Chemistry

Development of Novel Catalytic Systems

The synthesis and functionalization of brominated cyclopropanes are increasingly reliant on the development of sophisticated catalytic systems that offer enhanced efficiency, control, and substrate scope over traditional methods. Historically, the synthesis of bromocyclopropanes often involved stoichiometric reagents and harsh conditions, such as the use of toxic heavy metals like mercury oxide. researchgate.netorgsyn.org Modern research, however, is focused on catalytic approaches that are milder, more selective, and suitable for creating complex molecular architectures.

Recent advancements include the use of transition metal catalysts, such as palladium, copper, cobalt, and nickel, to facilitate the construction and transformation of the cyclopropane (B1198618) ring. For instance, a method utilizing a Palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst has been developed for the denitrification cyclization reaction between bromoethylene and diazomethane. lookchem.com Similarly, cobalt-catalyzed cross-coupling reactions have proven effective for introducing strained cyclopropyl (B3062369) rings onto various alkyl iodides. organic-chemistry.org

A significant breakthrough is the development of copper-catalyzed enantioconvergent radical cross-coupling reactions. dicp.ac.cn These systems, often employing a combination of a copper salt like copper(II) triflate (Cu(OTf)₂) and a chiral N,N,N-ligand, can convert racemic cyclopropyl halides into valuable enantioenriched products under mild conditions. dicp.ac.cn This represents a major step forward in asymmetric catalysis for this class of compounds. Furthermore, low-valent bismuth complexes, activated by blue LED irradiation, have emerged as catalysts for the cyclopropanation of double bonds, showcasing the potential of photochemistry in this area. organic-chemistry.org The development of hydrogen borrowing catalysis also presents a novel strategy for the α-cyclopropanation of ketones, expanding the toolkit for creating cyclopropane-containing molecules. nih.gov

| Catalytic System | Catalyst Components | Reaction Type | Key Advantages |

| Copper Catalysis | Cu(OTf)₂ + Chiral N,N,N-ligand | Enantioconvergent Radical Cross-Coupling | Access to enantioenriched cyclopropanes from racemic starting materials. dicp.ac.cn |

| Palladium Catalysis | Pd(OAc)₂ | Denitrification Cyclization | Effective for specific cyclopropanation reactions. lookchem.com |

| Cobalt Catalysis | Cobalt Complex | Cross-Coupling | Chemoselective, diastereoconvergent, uses inexpensive catalyst system. organic-chemistry.org |

| Bismuth Catalysis | Low-valent Bi complexes | Photocatalytic Cyclopropanation | Utilizes visible light, features unusual organometallic steps. organic-chemistry.org |

| Rhodium Catalysis | Rhodium Carboximidate | Intramolecular Cyclopropanation | High enantioselectivity for specific diazoester substrates. marquette.edu |

| Hydrogen Borrowing | Metal Catalyst (e.g., Iridium) | α-Cyclopropanation of Ketones | Sustainable method for C-C bond formation. nih.gov |

Exploration of New Reaction Manifolds

Beyond improving synthetic efficiency, current research is dedicated to discovering entirely new ways to use (1-bromobutyl)cyclopropane and its analogs in chemical transformations. The inherent reactivity of the C-Br bond allows for a variety of functionalizations, including classic nucleophilic substitutions and eliminations, which serve as a foundation for more complex reactivity. cymitquimica.com

One of the most exciting new frontiers is the use of photocatalysis to enable novel transformations. A recently developed metal-free method uses visible light to achieve a 1,3-oxyheteroarylation of aryl cyclopropanes. rsc.org In this reaction, an azine N-oxide acts as a bifunctional reagent, leading to ring-opening and the formation of β-pyridyl ketones. This process proceeds through a photo-induced radical pathway, highlighting how light can be used to unlock unique reactivity patterns that are difficult to achieve with traditional thermal methods. rsc.org

Radical reactions are a recurring theme in modern cyclopropane chemistry. The copper-catalyzed system mentioned previously not only represents a new catalytic method but also a novel reaction manifold: the enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn This allows for the direct formation of synthetically challenging chiral alkynyl cyclopropanes. dicp.ac.cn Another innovative approach involves a radical/polar crossover process for the construction of 1,1-disubstituted cyclopropanes, where a photocatalytically generated radical adds to a homoallylic tosylate, followed by reduction and intramolecular substitution. organic-chemistry.org Furthermore, formal nucleophilic substitution reactions of 2-bromocyclopropane carboxamides with azoles have been developed, proceeding through a 1,2-dehydrobromination and subsequent addition, which effectively creates N-cyclopropyl-substituted aromatic heterocycles. acs.org

| Reaction Manifold | Description | Key Reagents/Conditions | Product Class |

| Photocatalytic 1,3-Oxyheteroarylation | Metal-free, visible-light-induced difunctionalization of aryl cyclopropanes. rsc.org | Azine N-oxides, visible light | β-Pyridyl Ketones rsc.org |

| Enantioconvergent Radical Cross-Coupling | Copper-catalyzed coupling of racemic cyclopropyl halides with terminal alkynes. dicp.ac.cn | Cu(OTf)₂, chiral ligand, alkyne | Chiral Alkynyl Cyclopropanes dicp.ac.cn |

| Formal Nucleophilic Substitution | A 1,2-dehydrobromination/addition sequence for substituting bromocyclopropanes. acs.org | Base, Azole | N-Cyclopropyl Heterocycles acs.org |

| Radical/Polar Crossover Annulation | Photocatalytic radical addition followed by intramolecular substitution. organic-chemistry.org | Photocatalyst, homoallylic tosylate | 1,1-Disubstituted Cyclopropanes organic-chemistry.org |

Green Chemistry Approaches in Bromocyclopropane (B120050) Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for bromocyclopropanes, aiming to reduce environmental impact and improve safety. ijnc.ir A primary focus is the replacement of hazardous reagents and solvents that were common in older procedures. ijnc.ir For example, the classical Hunsdiecker reaction and related methods often used toxic heavy metals like mercury oxide and hazardous materials like elemental bromine, posing significant safety and disposal challenges. researchgate.netorgsyn.org

Modern approaches seek to eliminate these problematic substances. A notable example is a patented new synthesis of cyclopropyl bromide that explicitly avoids harmful chemicals such as thionyl chloride, mercury oxide, and bromine, resulting in a safer, more environmentally friendly process with a high yield and purity. google.com This method relies on a substitution reaction with amino-cyclopropane under the influence of an unspecified catalyst solution. google.com

The adoption of photocatalysis represents a significant leap forward for green chemistry in this area. The 1,3-oxyheteroarylation of aryl cyclopropanes is highlighted as an environmentally benign method because it is metal-free and driven by visible light, a renewable energy source. rsc.org This aligns with the core green chemistry principles of designing for energy efficiency and avoiding hazardous substances. ijnc.ir Similarly, the broader trend towards catalysis, whether by transition metals, enzymes, or organocatalysts, is inherently "greener" than stoichiometric methods, as it reduces waste by using small amounts of a catalyst to generate large quantities of product. nih.govijnc.ir These catalysis-driven transformations are central to developing more sustainable pathways for producing this compound and its derivatives. ijnc.ir

| Approach | Traditional Method | Green Alternative | Green Chemistry Advantage |

| Reagents | Use of toxic heavy metals (e.g., mercury oxide) and hazardous bromine. researchgate.netorgsyn.org | Use of catalytic systems and avoidance of toxic reagents. google.com | Reduced toxicity and improved safety. google.com |

| Energy Source | Often requires heating (thermal energy). orgsyn.org | Use of visible light (photocatalysis). rsc.org | Utilizes a renewable energy source, enables mild reaction conditions. rsc.org |

| Reaction Type | Stoichiometric reactions (e.g., Hunsdiecker). orgsyn.org | Catalytic reactions (e.g., photocatalysis, hydrogen borrowing catalysis). nih.govrsc.orgijnc.ir | Higher atom economy, reduced waste generation. ijnc.ir |

| Overall Process | Multi-step synthesis with complicated operations. researchgate.net | Shortened process flow, simpler operations. researchgate.netgoogle.com | Increased efficiency, more suitable for industrial application. researchgate.net |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (1-Bromobutyl)cyclopropane, and how can reaction conditions be optimized?

- Methodology : Alkylation of cyclopropane derivatives using bromobutyl halides under nucleophilic substitution (SN2) conditions is common. Catalysts like tetrabutylammonium bromide (TBAB) in polar aprotic solvents (e.g., DMF) enhance yield . Optimization involves adjusting temperature (40–60°C), stoichiometry (1:1.2 cyclopropane derivative to bromobutyl reagent), and reaction time (12–24 hr). Purity is confirmed via GC-MS or HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm cyclopropane ring integrity and bromobutyl substitution patterns .

- X-ray crystallography : Resolve bond angles and strain effects (e.g., cyclopropane bond angles ~60°) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict electronic properties and reactivity .

Q. What are the key thermodynamic properties of this compound, and how do they influence stability?

- Methodology : Measure enthalpy of formation () via calorimetry and compare with cyclopropane derivatives. Cyclopropane’s angle strain (Baeyer strain theory) increases reactivity, necessitating low-temperature storage (-20°C) to prevent ring-opening .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reactivity data for this compound?

- Methodology :

- Force field parameterization : Refine OPLS-AA parameters using hybrid quantum mechanics/molecular mechanics (QM/MM) to better simulate cyclopropane’s strain and bromine’s polarizability .

- Contradiction analysis : Cross-validate experimental kinetic data (e.g., ring-opening rates) with computational predictions to identify outliers .

Q. What experimental designs are optimal for studying the biological activity of this compound?

- Methodology :

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria .

- Mechanistic studies : Use fluorescence-based assays to track interactions with biomolecules (e.g., DNA intercalation or enzyme inhibition) .

- Toxicity profiling : Follow EPA/IRIS protocols for acute toxicity (LD50) and neurotoxicity in rodent models .

Q. How can researchers address discrepancies in cyclopropane derivative stability under varying environmental conditions?

- Methodology :

- Environmental fate studies : Use gas chromatography (GC-ECD) to monitor degradation products in simulated atmospheric or aqueous conditions .

- Statistical meta-analysis : Aggregate published stability data (e.g., half-life in UV light) and apply ANOVA to identify significant variables (pH, temperature) .

Q. What strategies improve the regioselectivity of this compound in cross-coupling reactions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.